4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-N-cyclopropyl-4-oxobutanamide
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Overview
Description
4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-N-cyclopropyl-4-oxobutanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzothiadiazole moiety, which is known for its electron-withdrawing properties, making it a valuable component in the synthesis of various functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-N-cyclopropyl-4-oxobutanamide typically involves multiple steps, starting with the preparation of the benzothiadiazole coreThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-N-cyclopropyl-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzothiadiazole moiety.
Substitution: The piperazine ring allows for substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring .
Scientific Research Applications
4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-N-cyclopropyl-4-oxobutanamide has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-N-cyclopropyl-4-oxobutanamide involves its interaction with molecular targets through its benzothiadiazole and piperazine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- 4-(7-(4-(bis(4-methoxyphenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoic acid
- 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline
Uniqueness
What sets 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-N-cyclopropyl-4-oxobutanamide apart from similar compounds is its unique combination of the benzothiadiazole moiety with the piperazine ring and cyclopropyl group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C17H21N5O4S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-N-cyclopropyl-4-oxobutanamide |
InChI |
InChI=1S/C17H21N5O4S2/c23-15(18-12-4-5-12)6-7-16(24)21-8-10-22(11-9-21)28(25,26)14-3-1-2-13-17(14)20-27-19-13/h1-3,12H,4-11H2,(H,18,23) |
InChI Key |
IUDJEQFVAJNPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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